1,3-Dichloro-2-fluoro-4,5-dinitrobenzene
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Overview
Description
1,3-Dichloro-2-fluoro-4,5-dinitrobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring
Preparation Methods
The synthesis of 1,3-Dichloro-2-fluoro-4,5-dinitrobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method includes the nitration of 1,3-dichloro-2-fluorobenzene, followed by further nitration to introduce the nitro groups at the desired positions. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,3-Dichloro-2-fluoro-4,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Electrophilic Aromatic Substitution: Although less common due to the deactivating nature of the substituents, certain electrophilic substitutions can still occur under specific conditions.
Common reagents used in these reactions include dimethylamine for nucleophilic substitution and iron powder for reduction. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1,3-Dichloro-2-fluoro-4,5-dinitrobenzene finds applications in various scientific research areas:
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-fluoro-4,5-dinitrobenzene involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing groups. The nitro groups enhance the compound’s reactivity towards nucleophiles, facilitating substitution reactions. Additionally, the compound can undergo reduction reactions, leading to the formation of amino derivatives .
Comparison with Similar Compounds
1,3-Dichloro-2-fluoro-4,5-dinitrobenzene can be compared with other similar compounds such as:
1,2-Dichloro-4-nitrobenzene: This compound has similar substituents but lacks the fluorine atom, resulting in different reactivity and applications.
1,5-Difluoro-2,4-dinitrobenzene:
1-Fluoro-2,4-dinitrobenzene: This compound is used in similar applications but has a simpler structure, making it less versatile in certain reactions.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity patterns .
Properties
Molecular Formula |
C6HCl2FN2O4 |
---|---|
Molecular Weight |
254.98 g/mol |
IUPAC Name |
1,3-dichloro-2-fluoro-4,5-dinitrobenzene |
InChI |
InChI=1S/C6HCl2FN2O4/c7-2-1-3(10(12)13)6(11(14)15)4(8)5(2)9/h1H |
InChI Key |
QICPAGQMHGXHDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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